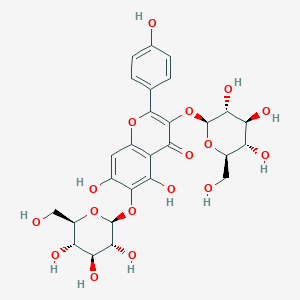

6-Hydroxykaempferol 3,6-diglucoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 6-Hydroxykaempférol 3,6-diglucoside est un glycoside de flavonoïde dérivé du flavonoïde kaempférol. On le trouve principalement dans les fleurs du Carthamus tinctorius L.Ce composé est connu pour ses diverses activités biologiques, notamment ses effets anti-inflammatoires, antioxydants et anti-agrégants plaquettaires .

Mécanisme D'action

Target of Action

The primary target of 6-Hydroxykaempferol 3,6-diglucoside is platelets . It has been found to inhibit platelet aggregation , which is a crucial step in the formation of blood clots.

Mode of Action

This compound interacts with its targets by inhibiting platelet aggregation induced by collagen . It also shows weak inhibitory effects on the adenosine 5’-diphosphate (ADP)-induced platelet aggregation .

Biochemical Pathways

The compound affects the biochemical pathways related to platelet aggregation. By inhibiting platelet aggregation, it can potentially disrupt the formation of blood clots . The exact biochemical pathways and their downstream effects are still under investigation.

Result of Action

The molecular and cellular effects of this compound’s action include the protection of endothelial cells from injury . It has been found to significantly protect against oxygen-glucose deprivation followed by reoxygenation (OGD/R) induced endothelial injury . It also decreases apoptosis of human umbilical vein endothelial cells (HUVECs) by regulating expressions of hypoxia-inducible factor-1 alpha (HIF-1α) and nuclear factor kappa B (NF-κB) at both transcriptome and protein levels .

Action Environment

It has been found to exhibit protective effects against phenylhydrazine (phz)-induced zebrafish thrombosis and improve blood circulation

Analyse Biochimique

Biochemical Properties

6-Hydroxykaempferol 3,6-diglucoside plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have an antiplatelet aggregatory effect . The nature of these interactions is complex and involves multiple biochemical pathways .

Cellular Effects

This compound has been shown to have protective effects on human umbilical vein endothelial cells (HUVECs) under conditions of oxygen-glucose deprivation followed by reoxygenation (OGD/R) . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It has been found to regulate the expressions of hypoxia-inducible factor-1 alpha (HIF-1α) and nuclear factor kappa B (NF-κB) at both transcriptome and protein levels . It also reverses the mRNA expression of pro-inflammatory cytokines including IL-1β, IL-6, and TNF-α, and reduces the release of IL-6 after OGD/R .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du 6-Hydroxykaempférol 3,6-diglucoside implique généralement la glycosylation du kaempférol. Le processus comprend l'utilisation de donneurs de glycosyle et de catalyseurs dans des conditions contrôlées. Une méthode courante implique l'utilisation de bromures de glycosyle en présence de carbonate d'argent comme catalyseur .

Méthodes de production industrielle : La production industrielle du 6-Hydroxykaempférol 3,6-diglucoside est souvent réalisée par extraction à partir de sources naturelles, telles que le carthame. Le processus d'extraction implique une extraction par solvant suivie d'une purification à l'aide de techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de réactions : Le 6-Hydroxykaempférol 3,6-diglucoside subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de quinones.

Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés dihydro correspondants.

Substitution : Les réactions de substitution peuvent se produire aux groupes hydroxyle, conduisant à la formation de divers dérivés.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Le borohydrure de sodium est souvent utilisé comme agent réducteur.

Substitution : Des réactifs tels que les chlorures d'acyle et les halogénoalcanes sont utilisés pour les réactions de substitution.

Principaux produits formés :

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Dérivés dihydro.

Substitution : Divers dérivés acylés et alkylés.

4. Applications de la recherche scientifique

Le 6-Hydroxykaempférol 3,6-diglucoside a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé de référence dans l'étude des glycosides de flavonoïdes.

Biologie : Investigué pour son rôle dans les voies de signalisation cellulaire et ses effets sur la prolifération cellulaire et l'apoptose.

Médecine : Étudié pour ses effets thérapeutiques potentiels dans les maladies cardiovasculaires, le cancer et les affections inflammatoires.

Industrie : Utilisé dans le développement de produits de santé naturels et de compléments alimentaires

5. Mécanisme d'action

Le mécanisme d'action du 6-Hydroxykaempférol 3,6-diglucoside implique plusieurs cibles et voies moléculaires :

Effets anti-inflammatoires : Le composé inhibe l'expression des cytokines pro-inflammatoires telles que l'IL-1β, l'IL-6 et le TNF-α.

Activité antioxydante : Il élimine les radicaux libres et réduit le stress oxydatif.

Anti-agrégation plaquettaire : Inhibe l'agrégation plaquettaire en interférant avec les voies de signalisation impliquées dans l'activation plaquettaire

Composés similaires :

Kaempférol : La forme aglycone du 6-Hydroxykaempférol 3,6-diglucoside.

Quercetine : Un autre flavonoïde avec des propriétés antioxydantes et anti-inflammatoires similaires.

Myricétine : Un flavonoïde avec des groupes hydroxyle supplémentaires, conduisant à des activités biologiques différentes.

Unicité : Le 6-Hydroxykaempférol 3,6-diglucoside est unique en raison de son schéma de glycosylation spécifique, qui améliore sa solubilité et sa biodisponibilité par rapport à sa forme aglycone, le kaempférol. Cette glycosylation contribue également à ses activités biologiques distinctes .

Applications De Recherche Scientifique

6-Hydroxykaempferol 3,6-diglucoside has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of flavonoid glycosides.

Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.

Medicine: Studied for its potential therapeutic effects in cardiovascular diseases, cancer, and inflammatory conditions.

Industry: Utilized in the development of natural health products and dietary supplements

Comparaison Avec Des Composés Similaires

Kaempferol: The aglycone form of 6-Hydroxykaempferol 3,6-diglucoside.

Quercetin: Another flavonol with similar antioxidant and anti-inflammatory properties.

Myricetin: A flavonol with additional hydroxyl groups, leading to different biological activities.

Uniqueness: this compound is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to its aglycone form, kaempferol. This glycosylation also contributes to its distinct biological activities .

Propriétés

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O17/c28-6-12-15(32)19(36)21(38)26(41-12)43-24-10(31)5-11-14(17(24)34)18(35)25(23(40-11)8-1-3-9(30)4-2-8)44-27-22(39)20(37)16(33)13(7-29)42-27/h1-5,12-13,15-16,19-22,26-34,36-39H,6-7H2/t12-,13-,15-,16-,19+,20+,21-,22-,26+,27+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIHCVNUAKOTVCJ-DGCOUUTESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=C(C(=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B2922053.png)

![2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane](/img/structure/B2922061.png)

![8-(3-chloro-4-methylbenzenesulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2922063.png)

![(2E)-1-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2922064.png)

![(1R,5S)-3-(methylthio)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2922065.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2922066.png)

![2-{[(2-aminoethyl)sulfanyl]methyl}-7-chloro-3,4-dihydroquinazolin-4-one](/img/structure/B2922067.png)